BenchChemオンラインストアへようこそ!

4-Bromo-6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one

Purity specification HPLC quality control Procurement grade

4-Bromo-6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one (CAS 892575-68-7) is a bicyclic indanone derivative characterized by an ortho‑bromine, a para‑fluorine, and a C‑2 methyl substituent on the 2,3‑dihydro‑1H‑inden‑1‑one scaffold. With a molecular formula of C₁₀H₈BrFO and a molecular weight of 243.07 g·mol⁻¹, this compound belongs to the privileged halogenated indanone class widely employed as a key intermediate in pharmaceutical research—particularly in the development of selective receptor modulators targeting central nervous system and anti‑inflammatory pathways.

Molecular Formula C10H8BrFO
Molecular Weight 243.07 g/mol
CAS No. 892575-68-7
Cat. No. B3296226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one
CAS892575-68-7
Molecular FormulaC10H8BrFO
Molecular Weight243.07 g/mol
Structural Identifiers
SMILESCC1CC2=C(C1=O)C=C(C=C2Br)F
InChIInChI=1S/C10H8BrFO/c1-5-2-7-8(10(5)13)3-6(12)4-9(7)11/h3-5H,2H2,1H3
InChIKeyMKUZXFBBRWSXHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one (CAS 892575-68-7) – Procurement-Grade Halogenated Indanone Building Block


4-Bromo-6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one (CAS 892575-68-7) is a bicyclic indanone derivative characterized by an ortho‑bromine, a para‑fluorine, and a C‑2 methyl substituent on the 2,3‑dihydro‑1H‑inden‑1‑one scaffold . With a molecular formula of C₁₀H₈BrFO and a molecular weight of 243.07 g·mol⁻¹, this compound belongs to the privileged halogenated indanone class widely employed as a key intermediate in pharmaceutical research—particularly in the development of selective receptor modulators targeting central nervous system and anti‑inflammatory pathways [1]. Its predicted boiling point is 303.8 ± 42.0 °C and density 1.564 ± 0.06 g·cm⁻³, parameters that differ measurably from non‑fluorinated or regioisomeric analogs and directly impact purification strategy and formulation solubility .

Why Regioisomeric or Mono‑Halogenated Indanones Cannot Replace 4-Bromo-6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one in Structure‑Driven Discovery Programs


Although the 2,3‑dihydro‑1H‑inden‑1‑one scaffold is common, small positional changes in halogen and methyl substitution produce substantial differences in both physicochemical properties and synthetic utility. The concurrent presence of an ortho‑bromine (a heavy atom that provides a handle for Pd‑catalyzed cross‑coupling and can influence X‑ray crystallographic phasing), a para‑fluorine (which modulates metabolic stability and lipophilicity without introducing the steric bulk of chlorine), and a C‑2 methyl group (which introduces stereochemical complexity and alters ring conformation) creates a three‑point differentiation that no single positionally related analog can replicate . For example, the regioisomer 6‑bromo‑4‑fluoro‑2‑methyl‑2,3‑dihydro‑1H‑inden‑1‑one places the bromine para to the carbonyl and the fluorine ortho, fundamentally altering the electronic landscape and the regioselectivity of subsequent functionalization . Similarly, the des‑methyl analog 4‑bromo‑6‑fluoro‑2,3‑dihydro‑1H‑inden‑1‑one lacks the steric and stereoelectronic effects of the C‑2 methyl, while the des‑fluoro analog 4‑bromo‑2‑methyl‑2,3‑dihydro‑1H‑inden‑1‑one eliminates the beneficial metabolic shielding conferred by fluorine . Even the 3‑methyl regioisomer 4‑bromo‑3‑methyl‑2,3‑dihydro‑1H‑inden‑1‑one relocates the methyl group adjacent to the bromine rather than the carbonyl, altering conformational preferences and enolate reactivity . These differences are not cosmetic—they directly affect the success rate of downstream synthetic steps, the quality of structure‑activity relationship (SAR) exploration, and the reproducibility of biological assay data, making blind substitution a quantifiable risk in a procurement decision.

Quantitative Differentiation Evidence for 4-Bromo-6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one vs. Closest Structural Analogs


Purity Advantage: 98% (HPLC) vs. 95% for Closest Commercial Regioisomer

The target compound is commercially available at a minimum purity specification of 98% (HPLC) from validated suppliers, whereas the closest commercially available regioisomer, 6‑bromo‑4‑fluoro‑2‑methyl‑2,3‑dihydro‑1H‑inden‑1‑one (CAS 1509338‑41‑3), is routinely offered at only 95% purity from the same vendor tier . This 3‑percentage‑point absolute purity gap represents a ~60% reduction in total impurity burden (5% vs. 2%), which is critical when the compound is used directly in stoichiometric reactions where impurities can generate off‑target products or poison catalysts .

Purity specification HPLC quality control Procurement grade

Predicted Lipophilicity Shift (ClogP) Confers a Measurable Polarity Advantage over Non‑Fluorinated and Regioisomeric Analogs

The introduction of a para‑fluorine atom in the target compound lowers the calculated logP relative to non‑fluorinated analogs, improving aqueous solubility while retaining sufficient lipophilicity for membrane permeability. The ClogP of 4‑bromo‑6‑fluoro‑2‑methyl‑2,3‑dihydro‑1H‑inden‑1‑one is predicted to be approximately 3.0–3.3, compared to ~3.8 for the des‑fluoro analog 4‑bromo‑2‑methyl‑2,3‑dihydro‑1H‑inden‑1‑one (ClogP predicted ~3.8) . This ~0.5–0.8 log unit difference corresponds to a roughly 3‑ to 6‑fold increase in aqueous solubility, a magnitude that can determine whether a compound series meets the solubility thresholds required for in vitro assay compatibility or progresses to in vivo evaluation [1].

Lipophilicity ClogP Metabolic stability Drug-likeness

Ortho-Bromine Regiochemistry Enables Selective Pd-Catalyzed Cross-Coupling Distinct from 6-Bromo Regioisomer

The ortho‑bromine at the 4‑position of the target compound is positioned adjacent to the carbonyl group and peri to the fused cyclopentanone ring, creating a distinct steric and electronic environment for Pd‑catalyzed cross‑coupling. In contrast, the 6‑bromo‑4‑fluoro regioisomer places the bromine para to the carbonyl, where it experiences less steric hindrance and different electronic activation . This positional difference has practical consequences: ortho‑bromine substituents on indanones have been shown to participate in selective C–C bond formation with aryl boronic acids under mild Suzuki conditions while leaving the C‑6 fluorine intact, enabling sequential orthogonal functionalization strategies that cannot be replicated with the 6‑bromo isomer . The ortho‑bromine also participates in directed ortho‑metalation (DoM) chemistry, providing an additional diversification pathway absent in the para‑bromo regioisomer.

Cross-coupling Regioselectivity Suzuki coupling Buchwald-Hartwig amination

Predicted Boiling Point Shift Relative to Des‑Methyl Analog Facilitates Purification by Distillation

The predicted boiling point of the target compound is 303.8 ± 42.0 °C, approximately 2 °C higher than that of the des‑methyl analog 4‑bromo‑6‑fluoro‑2,3‑dihydro‑1H‑inden‑1‑one (CAS 174603‑56‑6), which has a predicted boiling point of 301.1 ± 42.0 °C [1]. While the absolute difference is modest, the broader boiling point uncertainty range ( ± 42 °C) underscores the importance of having batch‑specific analytical data for chromatographic purification rather than relying on predicted values alone. The target compound is supplied with batch‑specific NMR, HPLC, and GC quality control reports that confirm identity and purity, whereas many des‑methyl analog suppliers provide only predicted property estimates without accompanying lot‑specific analytical certificates .

Boiling point Purification Distillation Thermal properties

Molecular Weight Differential Enables Gravimetric Distinction from Des‑Fluoro and Des‑Methyl Analogs During Inventory Management

The molecular weight of the target compound (243.07 g·mol⁻¹) is 18.0 Da higher than the des‑fluoro analog 4‑bromo‑2‑methyl‑2,3‑dihydro‑1H‑inden‑1‑one (225.07 g·mol⁻¹, CAS 102539‑53‑7) and 14.0 Da higher than the des‑methyl analog 4‑bromo‑6‑fluoro‑2,3‑dihydro‑1H‑inden‑1‑one (229.05 g·mol⁻¹, CAS 174603‑56‑6) . This 14–18 Da mass window is sufficient for unambiguous identification by mass spectrometry and for gravimetric confirmation of the correct compound during inventory receipt, reducing the risk of mix‑ups with near‑analogs that may share similar appearance and solubility characteristics .

Molecular weight Inventory control Quality assurance Weighing accuracy

Vendor Network Depth: Multi‑Supplier Availability with Competitive Pricing vs. Single‑Source or Discontinued Analogs

The target compound is actively stocked by a minimum of seven independent commercial suppliers—including Bidepharm, AKSci, Leyan, MolCore, ChemScene, 9DingChem, and ChemISci—with purity specifications ranging from 95% to 98+% and direct batch QC documentation . In contrast, the des‑fluoro analog 4‑bromo‑2‑methyl‑2,3‑dihydro‑1H‑inden‑1‑one (CAS 102539‑53‑7) is listed by a more limited set of vendors, and the 6‑bromo‑4‑fluoro regioisomer (CAS 1509338‑41‑3) shows evidence of inconsistent stock availability and narrower supplier coverage . Multi‑supplier availability reduces single‑source procurement risk and exerts competitive pricing pressure, with observed price points for the target compound spanning approximately $50–$150 per gram depending on quantity and purity tier—a range that enables budget‑conscious selection without compromising quality assurance.

Supply chain Multi-sourcing Procurement risk Price competitiveness

Procurement‑Optimized Application Scenarios for 4-Bromo-6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Iterative Suzuki–Miyaura Library Synthesis

When a med‑chem program demands sequential Pd‑catalyzed cross‑coupling at the bromine position followed by retention of a metabolically stabilizing fluorine, the 4‑bromo‑6‑fluoro‑2‑methyl substitution pattern is the only configuration that places the bromine ortho to the carbonyl for selective first‑step Suzuki coupling while keeping the fluorine para for optimal metabolic shielding . The batch‑to‑batch purity of ≥98% (HPLC) ensures consistent coupling yields across dozens of library members, preventing the yield erosion that plagues lower‑purity building blocks .

CNS Drug Discovery Programs Where Lipophilicity Control Is a Go/No‑Go Criterion

For CNS‑targeted programs, the predicted ClogP of ~3.0–3.3—approximately 0.5–0.8 log units lower than the des‑fluoro analog—places the target compound within a more favorable lipophilicity window for blood‑brain barrier permeability and aqueous solubility, reducing the need for additional polarity‑introducing modifications that could increase molecular weight and erode ligand efficiency [1]. The multi‑supplier availability further ensures that the compound can be re‑ordered rapidly as the program scales from hit‑to‑lead into lead optimization without supply disruption .

Synthetic Methodology Development Utilizing Ortho‑Bromoindanones as Substrates for Directed Ortho‑Metalation Chemistry

The ortho‑bromine at the 4‑position (peri to the fused ring and adjacent to the carbonyl) makes this compound a uniquely suited substrate for DoM–electrophile trapping sequences that are not accessible with the 6‑bromo regioisomer. The C‑2 methyl group provides additional stereochemical information for monitoring reaction progress by chiral HPLC or NMR, while the 98% purity ensures that observed reactivity patterns are not confounded by impurities .

Procurement Risk Mitigation for Multi‑Year Fragment‑Based Drug Discovery (FBDD) or DNA‑Encoded Library (DEL) Synthesis

For long‑horizon procurement planning, the ≥7‑supplier vendor network, multiple purity tiers (95–98+%), and comprehensive batch QC documentation (NMR, HPLC, GC) provide the supply chain resilience required for DEL production or FBDD campaigns that consume gram quantities over 12–36 months . The 14–18 Da mass differential vs. common des‑fluoro and des‑methyl analogs provides an unambiguous mass spectrometry checkpoint during DEL encoding and hit deconvolution, reducing the risk of costly library misassignment .

Quote Request

Request a Quote for 4-Bromo-6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.